Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate
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Overview
Description
Methyl 2-bromoisonicotinate 1-oxide is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of isonicotinic acid, where the bromine atom is substituted at the second position of the pyridine ring, and the ester group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromoisonicotinate 1-oxide can be synthesized through several methods. One common approach involves the bromination of methyl isonicotinate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of methyl 2-bromoisonicotinate 1-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromoisonicotinate 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitro group can yield amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Formation of substituted isonicotinates.
Oxidation Reactions: Formation of oxides or carboxylic acids.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
Methyl 2-bromoisonicotinate 1-oxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromoisonicotinate 1-oxide involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
- Methyl 3-bromoisonicotinate
- Methyl 3-fluoroisonicotinate
- Methyl 2-aminoisonicotinate
- Methyl 2-cyanoisonicotinate
- Methyl 2-fluoroisonicotinate
Comparison: Methyl 2-bromoisonicotinate 1-oxide is unique due to the presence of the bromine atom at the second position and the ester group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, methyl 3-bromoisonicotinate has the bromine atom at the third position, leading to different chemical behavior and applications.
Properties
CAS No. |
860369-93-3 |
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Molecular Formula |
C7H6BrNO3 |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
methyl 2-bromo-1-oxidopyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(10)5-2-3-9(11)6(8)4-5/h2-4H,1H3 |
InChI Key |
WNAJRKCRUUMYMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=[N+](C=C1)[O-])Br |
Origin of Product |
United States |
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